7-(2-methoxyethyl)-3-methyl-8-((2-oxo-2-phenylethyl)thio)-1H-purine-2,6(3H,7H)-dione
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Description
7-(2-methoxyethyl)-3-methyl-8-((2-oxo-2-phenylethyl)thio)-1H-purine-2,6(3H,7H)-dione is a useful research compound. Its molecular formula is C17H18N4O4S and its molecular weight is 374.42. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Biological Activity
Synthesis of Novel Derivatives : Research on related purine derivatives emphasizes synthetic pathways to create novel compounds with potential therapeutic applications. For example, the synthesis and biological activity of new 8-methoxy-1,3-dimethyl-2,6-dioxo-purin-7-yl derivatives have shown significant analgesic and anti-inflammatory effects, suggesting that modifications of the purine structure can yield compounds with desirable pharmacological properties (Zygmunt et al., 2015).
Metal Complexes Studies : The study of mixed ligand-metal complexes of xanthines demonstrates the interaction of purine derivatives with metals, which could have implications for understanding the compound's behavior in various biological or chemical systems (Shaker, 2011).
Chemical Reactions and Properties
Chemical Synthesis and Reactions : Research into the chemical reactions of purine derivatives, such as the construction of penta- and hexacyclic heterocyclic systems, provides a foundation for understanding the chemical behavior and potential applications of complex purine compounds in materials science or pharmaceuticals (Dotsenko et al., 2012).
Photophysical Properties : The spectral and photophysical properties of imidazo[1,2-a]purine derivatives related to acyclovir highlight the importance of understanding the optical properties of purine compounds, which could inform their use in photodynamic therapy or as photoactive materials (Wenska et al., 2004).
Properties
IUPAC Name |
7-(2-methoxyethyl)-3-methyl-8-phenacylsulfanylpurine-2,6-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N4O4S/c1-20-14-13(15(23)19-16(20)24)21(8-9-25-2)17(18-14)26-10-12(22)11-6-4-3-5-7-11/h3-7H,8-10H2,1-2H3,(H,19,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BPYGKKGHRLPVAA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)NC1=O)N(C(=N2)SCC(=O)C3=CC=CC=C3)CCOC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N4O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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